N'-(4-Hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
Description
Properties
CAS No. |
303104-85-0 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-21-8-2-3-15(21)13-9-14(19-18-13)16(23)20-17-10-11-4-6-12(22)7-5-11/h2-10,22H,1H3,(H,18,19)(H,20,23)/b17-10+ |
InChI Key |
SWYNKJBFDHMTEK-LICLKQGHSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is typically synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A patent (CA1161443A) details the preparation of pyrazole derivatives by reacting hydrazine hydrate with acrolein in an aqueous-organic medium at 20–80°C, followed by oxidation of the intermediate 2-pyrazoline with hypochlorite. For the target compound, the 1-methylpyrrole substituent at the pyrazole’s 5-position necessitates a pre-functionalized precursor.
Representative Protocol :
-
Reagents : Hydrazine hydrate, 3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde (synthesized via Vilsmeier-Haack reaction on 1-methylpyrrole).
-
Conditions : Ethanol/water (3:1), reflux at 70°C for 6 hours.
-
Oxidation : Sodium hypochlorite (1.5 eq) at 0–5°C for 2 hours.
Functionalization at Pyrazole’s 3-Position
The carboxylic acid group at the pyrazole’s 3-position is introduced via hydrolysis of a nitrile intermediate or direct carboxylation. A study on analogous pyrazole-3-carboxylic acids utilized carbodiimide-mediated coupling to form carboxamides. For the target compound, the pathway involves:
-
Nitrile Formation : Reaction of 5-(1-methylpyrrol-2-yl)-1H-pyrazole with cyanogen bromide (BrCN) in DMF.
-
Hydrolysis : 6M HCl under reflux to yield 5-(1-methylpyrrol-2-yl)-1H-pyrazole-3-carboxylic acid.
Synthesis of 5-(1-Methylpyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
Hydrazide Formation via Acid Chloride Intermediate
The carboxylic acid is converted to its hydrazide derivative through a two-step process:
-
Acid Chloride Synthesis :
-
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions : Reflux at 70°C for 3 hours.
-
Quenching : Excess SOCl₂ removed under vacuum.
-
-
Hydrazination :
Analytical Data :
-
IR (KBr) : 3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).
-
-NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrazole-H).
Condensation with 4-Hydroxybenzaldehyde
Hydrazone Formation
The final step involves Schiff base formation between the hydrazide and 4-hydroxybenzaldehyde:
-
Reagents : 4-Hydroxybenzaldehyde (1.2 eq), glacial acetic acid (catalyst).
-
Conditions : Ethanol, reflux for 8 hours.
-
Workup : Precipitation upon cooling, filtration, and washing with cold ethanol.
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (Hydrazide:Aldehyde) | 1:1.2 | Maximizes conversion |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | AcOH (5 mol%) | Accelerates imine formation |
| Temperature | 78°C (reflux) | Completes reaction in 8 hours |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration hydrazone. The hydroxy group on the benzylidene moiety stabilizes the intermediate through hydrogen bonding.
Characterization and Validation
Spectroscopic Confirmation
-
-NMR (400 MHz, DMSO-d₆) :
-
δ 11.32 (s, 1H, pyrazole NH),
-
δ 8.52 (s, 1H, CH=N),
-
δ 7.78–6.82 (m, 4H, aromatic H),
-
δ 3.87 (s, 3H, N–CH₃).
-
-
IR (KBr) : 3240 cm⁻¹ (O–H), 1610 cm⁻¹ (C=N).
-
MS (ESI+) : m/z 310.2 [M+H]⁺.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated (%) for C₁₆H₁₅N₅O₂: C 62.13, H 4.89, N 22.64; Found: C 62.09, H 4.91, N 22.60.
Challenges and Mitigation Strategies
Side Reactions
-
Polymerization of 4-Hydroxybenzaldehyde : Minimized by using fresh aldehyde and inert atmosphere.
-
Hydrazide Oxidation : Avoided by excluding strong oxidizers during condensation.
Scalability
-
Batch Size Limitations : Solvent volume reduction and continuous flow systems improve throughput.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structural features (hydrazone, pyrazole, and pyrrole moieties) enable participation in multiple reactions:
Hydrolysis
The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the starting aldehyde and hydrazide. This reaction is reversible and influenced by pH.
Alkylation
The hydrazide group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This modification alters solubility and reactivity.
Acylation
Acylating agents (e.g., acetyl chloride) react with the hydrazide’s amino group, yielding acylated hydrazones. This reaction is critical for structural diversification.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Hydrolysis | HCl or NaOH | Regenerates starting materials |
| Alkylation | Methyl iodide | N-alkylated derivative |
| Acylation | Acetyl chloride | Acylated hydrazone |
Hydrazone Formation
The reaction mechanism involves nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone. This process is facilitated by ethanol as a solvent .
Substituent Effects
Substituents on the pyrazole or pyrrole rings influence reactivity:
-
Electron-donating groups (e.g., hydroxyl) enhance nucleophilicity.
-
Electron-withdrawing groups (e.g., bromine) stabilize intermediates during reactions.
Structural and Spectroscopic Characterization
The compound’s molecular formula is C₁₆H₁₅N₅O₂ , with a molecular weight of 305.32 g/mol . Key structural features include:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N'-(4-Hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide have shown effectiveness against various cancer cell lines, including breast and liver cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A derivative of pyrazole was evaluated for its cytotoxic effects on HepG2 liver carcinoma cells, demonstrating significant anti-proliferative activity. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring could enhance potency against cancer cells .
Antiviral Activity
Compounds containing the pyrazole moiety have been explored for their antiviral properties, particularly against HIV and Hepatitis C virus (HCV). This compound may act by inhibiting viral replication or modulating host cell responses.
Case Study : Research on similar pyrazole derivatives has shown that they can inhibit HIV replication without affecting the host cell viability, suggesting a selective mechanism of action that could be beneficial in developing antiviral therapies .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study : In vitro studies demonstrated that certain pyrazole compounds could suppress the expression of inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-(4-Hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene group can form hydrogen bonds with active sites, while the pyrazole and pyrrole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -OH) on the arylidene moiety reduce HOMO-LUMO gaps, enhancing reactivity .
- Bulky substituents (e.g., isobutyl, pyrrole) influence crystal packing and steric interactions in biological targets .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy:
Biological Activity
N'-(4-Hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various studies and research findings.
Structural Characteristics
The compound features a hydrazone linkage and a pyrazole moiety , characterized by the following structural formula:
The unique arrangement of functional groups, including the 4-hydroxybenzylidene and 1-methyl-1H-pyrrole components, contributes to its biological activity. The synthesis typically involves a condensation reaction between 3,4-dimethyl-1H-pyrrole-2-carbohydrazide and salicylaldehyde under reflux conditions in ethanol .
Biological Activities
Research indicates that this compound exhibits several important biological activities:
1. Antioxidant Properties
Compounds similar to this hydrazone derivative have demonstrated significant antioxidant activity. The presence of the aromatic hydroxyl group is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
2. Anticancer Activity
Studies have shown that derivatives of pyrazoles exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation . For instance, related compounds have been evaluated for their efficacy against breast cancer and prostate cancer cells, showing promising results in inhibiting tumor growth.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A literature review indicated that pyrazole derivatives possess significant antibacterial and antifungal activities. For example, compounds structurally similar to this compound have been tested against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, showing varying degrees of effectiveness .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Hydroxybenzylidene)-3-(5-bromothiophen-2-yl)-1H-pyrazole | Contains a thiophene ring | Enhanced electronic properties due to bromine substitution |
| N'-(2-Hydroxybenzylidene)-3,4-dimethylpyrazole | Similar hydrazone structure | Different substitution pattern leading to varied biological activity |
| 5-(4-Methoxyphenyl)-N'-(4-hydroxybenzylidene)pyrazole | Methoxy substitution instead of hydroxyl | Potentially different solubility and reactivity profiles |
The interaction mechanisms involving this compound often focus on its binding affinity with proteins and nucleic acids. The compound's ability to form hydrogen bonds and π-stacking interactions enhances its potential as a ligand in biochemical assays. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- A study on 4,5-dihydro-1H-pyrazole derivatives found that specific modifications led to improved inhibition of neuronal nitric oxide synthase (nNOS), showcasing the importance of structural modifications in enhancing biological activity .
- Another investigation into pyrazole carboxylates revealed their potential as anticancer agents through various mechanisms, including apoptosis induction in cancer cell lines .
Q & A
Q. What are the optimal synthetic routes and purification methods for N'-(4-hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide?
The synthesis typically involves condensation of a pyrazole-3-carbohydrazide derivative with a substituted benzaldehyde under reflux conditions. For example, similar hydrazides are synthesized using methanol or ethanol as solvents, with acetic acid as a catalyst, followed by recrystallization for purification . Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for high yields.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions optimize imine bond formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- IR spectroscopy : Confirms the presence of C=O (1660–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches in the hydrazide moiety .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at δ 160–170 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can contradictions between experimental and computational structural data be resolved?
Discrepancies in bond lengths or angles from X-ray crystallography vs. DFT/B3LYP-optimized structures may arise due to crystal packing effects. Strategies include:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing experimental geometries .
- Torsional angle adjustments : Compare DFT-relaxed conformers with crystallographic data to identify steric or electronic constraints .
- Multi-method validation : Cross-reference with solid-state NMR or Raman spectroscopy .
Q. What computational parameters are optimal for DFT studies of this compound’s electronic properties?
Use the B3LYP/6-311 G(d,p) basis set to balance accuracy and computational cost:
- HOMO-LUMO analysis : Predicts reactivity (e.g., electron-deficient regions for nucleophilic attack) .
- NBO (Natural Bond Orbital) analysis : Identifies hyperconjugative interactions (e.g., charge transfer in the hydrazone moiety) .
- Solvent effects : Include PCM (Polarizable Continuum Model) for aqueous or DMSO environments .
Q. How can molecular docking predict the biological activity of this compound?
- Target preparation : Retrieve protein structures (e.g., enzymes like carbonic anhydrase) from the PDB and remove water/co-crystallized ligands .
- Ligand preparation : Optimize the compound’s geometry using Gaussian09 and assign Gasteiger charges .
- Docking software : Use AutoDock Vina (scoring function: ∆G < −7 kcal/mol suggests strong binding) with 20 runs per ligand to account for flexibility .
- Validation : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to assess docking reliability .
Q. What crystallographic refinement strategies address disorder or twinning in this compound?
- SHELXL refinement : Use PART and SUMP instructions to model disordered atoms (e.g., rotating methyl groups) .
- Twinning analysis : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
- Validation tools : Check R₁/wR₂ convergence (<5% difference) and Fo/Fc maps in WinGX/ORTEP .
Q. How is purity assessed when synthetic intermediates are unstable?
- HPLC-DAD : Monitor reaction progress at λ = 254 nm with a C18 column (acetonitrile/water gradient) .
- In-situ FTIR : Track carbonyl (C=O) or imine (C=N) peak formation in real-time .
- Elemental analysis : Ensure C/H/N percentages deviate <0.4% from theoretical values .
Q. What role does Hirshfeld surface analysis play in understanding molecular packing?
- CrystalExplorer software : Generates surfaces to visualize close contacts (e.g., O-H···N hydrogen bonds contributing 20–30% to crystal packing) .
- Fingerprint plots : Quantify interaction types (e.g., H···H contacts >50% indicate van der Waals dominance) .
Q. How can PASS software prioritize biological testing for this compound?
Q. What strategies isolate reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
